molecular formula C14H20N2O3 B14839798 2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide

2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide

Cat. No.: B14839798
M. Wt: 264.32 g/mol
InChI Key: TZCZEYXVXKGIFR-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an N-methylisonicotinamide moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-12-7-10(13(17)15-4)11(8-16-12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

TZCZEYXVXKGIFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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